molecular formula C9H10N2 B1629056 3-Amino-2-methylphenylacetonitrile CAS No. 219312-27-3

3-Amino-2-methylphenylacetonitrile

Cat. No.: B1629056
CAS No.: 219312-27-3
M. Wt: 146.19 g/mol
InChI Key: YAMIWXFBFOIBKH-UHFFFAOYSA-N
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Description

3-Amino-2-methylphenylacetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with an amino group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methylphenylacetonitrile can be achieved through several methods. One common approach is the Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia (or an amine) and hydrogen cyanide (HCN) or a cyanide salt. For instance, the reaction of 2-methylbenzaldehyde with ammonia and HCN can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. Catalysts such as indium powder in water have been shown to facilitate the Strecker reaction, providing high yields of the desired product . This method is advantageous due to its simplicity and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methylphenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: 3-Amino-2-methylphenylethylamine.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-Amino-2-methylphenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methylphenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as a precursor to bioactive molecules, it can inhibit or activate specific pathways involved in disease processes . The nitrile group can also participate in nucleophilic addition reactions, forming intermediates that interact with biological targets.

Comparison with Similar Compounds

    Phenylacetonitrile: Lacks the amino and methyl substitutions, making it less versatile in certain reactions.

    3-Aminophenylacetonitrile: Similar structure but without the methyl group, affecting its reactivity and applications.

    2-Methylphenylacetonitrile: Lacks the amino group, limiting its use in biological applications.

Uniqueness: The amino group allows for further functionalization, while the methyl group can influence the compound’s electronic properties and steric effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-amino-2-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMIWXFBFOIBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623178
Record name (3-Amino-2-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219312-27-3
Record name (3-Amino-2-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2-Methyl-3-nitro-phenyl)-acetonitrile (16.6g ) was dissolved in 400 ml of ethyl acetate and 0.83g of 10% palladium on carbon (Degussa type) was added; and the reaction mixture was placed under 50 lb/in2 of hydrogen on the Parr shaker for 4 hr. The catalyst was filtered off; the solvent was evaporated; and the residue was purified by flash chromatography on silica gel eluting with ethyl acetate:hexane (2:3), yielding 11.1 g of (3-amino-2-methyl-phenyl)-acetonitrile as a white solid. ##STR104##
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(2-Methyl-3-nitrophenyl)acetonitrile (Askam, V. et al. J. Chem. Soc. C (1969)1935–1936;) was hydrogenated over 5% palladium-charcoal 50 mg in EtOAc/EtOH 1:1 (14 ml) for three hours. The mixture was filtered through celite, and the filtrate was concentrated to give the title compound 77 mg (77%) as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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